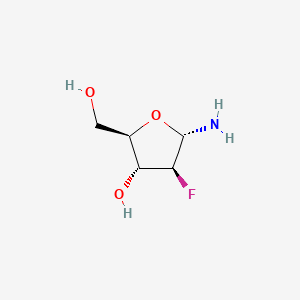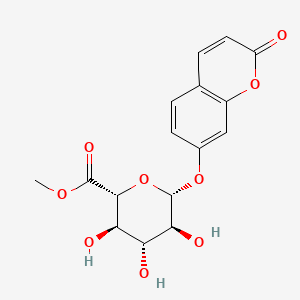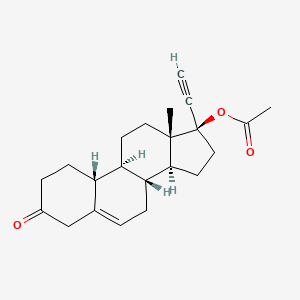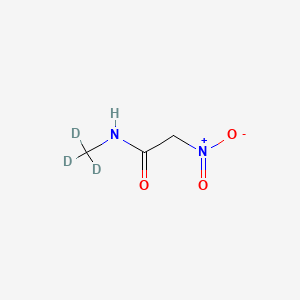
17-phenyl trinor Prostaglandin A2
Vue d'ensemble
Description
La 17-phényl trinor prostaglandine A2 est un analogue synthétique des prostaglandines, qui sont des composés lipidiques dérivés des acides gras. Les prostaglandines jouent un rôle crucial dans divers processus physiologiques, notamment l’inflammation, le flux sanguin et la formation de caillots sanguins. La 17-phényl trinor prostaglandine A2 est conçue pour imiter l’activité biologique des prostaglandines naturelles avec une stabilité et une puissance accrues .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 17-phényl trinor prostaglandine A2 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du cycle cyclopentane, l’introduction du groupe phényle et l’établissement de la structure trinor. Les conditions réactionnelles impliquent généralement l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir la stéréochimie et le rendement souhaités .
Méthodes de production industrielle
La production industrielle de la 17-phényl trinor prostaglandine A2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, le rendement et la pureté. Cela implique l’utilisation de grands réacteurs, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
La 17-phényl trinor prostaglandine A2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant les propriétés du composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant l’activité du composé
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont employés dans des conditions contrôlées
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la 17-phényl trinor prostaglandine A2.
4. Applications de la recherche scientifique
La 17-phényl trinor prostaglandine A2 a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des analogues de prostaglandines.
Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l’apoptose.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des maladies cardiovasculaires et de certains types de cancer.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique .
Applications De Recherche Scientifique
17-phenyl trinor Prostaglandin A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
La 17-phényl trinor prostaglandine A2 exerce ses effets en se liant à des récepteurs spécifiques de la prostaglandine à la surface cellulaire. Cette liaison active des voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. Le composé cible principalement les récepteurs EP1 et EP3, qui sont impliqués dans la régulation de l’inflammation, de la douleur et du tonus vasculaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Prostaglandine A2 : L’analogue naturel avec une activité biologique similaire mais une stabilité inférieure.
17-phényl trinor prostaglandine E2 : Un autre analogue synthétique avec une sélectivité et une puissance des récepteurs différentes.
Prostaglandine F2 alpha : Un composé apparenté avec des effets physiologiques et des applications distincts
Unicité
La 17-phényl trinor prostaglandine A2 est unique en raison de sa stabilité accrue, de sa puissance accrue et de sa sélectivité des récepteurs spécifiques. Ces propriétés en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMAXTSZSCARIG-YPINUJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
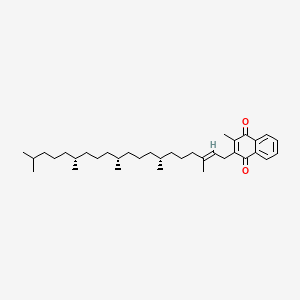
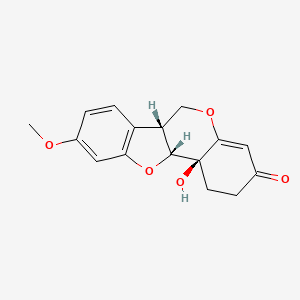
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/new.no-structure.jpg)

